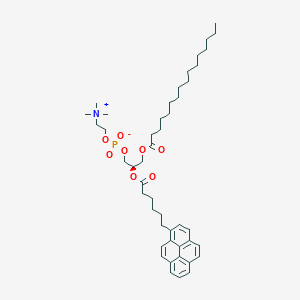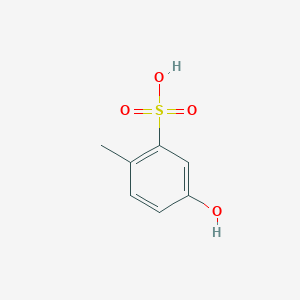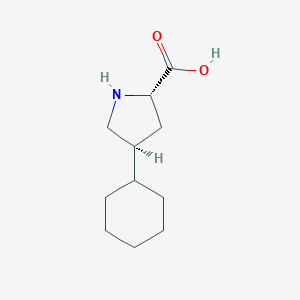
Pphpc
Descripción general
Descripción
Synthesis Analysis
The synthesis of PPPs and derivatives, such as poly(tetrahydropyrene) (PTHPy), involves polycondensation reactions starting from monomers like 2,7-dibromo-4,9-di-n-octyl-4,5,9,10-tetrahydropyrene. These reactions yield polymers that are soluble in common organic solvents, demonstrating a regular structure without inducing torsion about the aryl-aryl single bonds (Kreyenschmidt, Uckert, & Müllen, 1995). Additionally, soluble low molecular weight PPPs have been synthesized via Suzuki coupling, allowing for the separation into monodisperse fractions and analysis of their optical properties (Remmers, Müller, Martin, Räder, & Köhler, 1999).
Molecular Structure Analysis
The molecular structure of PPPs and derivatives like PTHPy is characterized by a regular structure with repeating units. For instance, PTHPy exhibits a monomodal molecular weight distribution with an average degree of polymerization indicating a regular structure. NMR and fluorescence spectrum analysis reveal the structural integrity and potential for light-emitting applications (Kreyenschmidt, Uckert, & Müllen, 1995).
Chemical Reactions and Properties
PPPs undergo various chemical reactions, including polycondensation and Suzuki coupling, to synthesize monodisperse fractions with specific properties. These reactions contribute to the diversity of PPPs and enable the tuning of their optical properties through the synthesis process (Remmers, Müller, Martin, Räder, & Köhler, 1999).
Physical Properties Analysis
PPPs are notable for their solubility in common organic solvents, high degree of polymerization, and stability. Their physical properties, such as molecular weight distribution and solubility, are crucial for their processing and application in devices. The fluorescence properties of PPPs, showing emission maxima shifts between solution and film states, highlight their potential for photonic applications (Kreyenschmidt, Uckert, & Müllen, 1995).
Chemical Properties Analysis
The chemical properties of PPPs, such as their optical absorption, emission spectra, and effective conjugation lengths, are key to understanding their utility in electronic and photonic devices. These properties can be finely tuned through the synthesis process, allowing for the design of materials with specific characteristics for targeted applications (Remmers, Müller, Martin, Räder, & Köhler, 1999).
Aplicaciones Científicas De Investigación
Spatial Agent-Based Models : PPHPC is used as a conceptual model for studying spatial agent-based models. This includes providing a basis for tutorials, investigating statistical comparison strategies, and comparing different implementations (Fachada, 2015).
Materials Science : PPHPC, as poly(propylene carbonate), acts as a toughening agent for epoxy resins, enhancing their tensile strength and fracture toughness without affecting elongation (Huang et al., 1997).
Optogenetics : The BphP1-Q-PAS1 pair, involving Pphpc, allows for near-infrared-light-controlled transcription regulation systems and tridirectional protein targeting in multicomponent systems (Redchuk et al., 2017).
Construction and Engineering : Incorporating 0.2% PPHPC in the form of polypropylene fiber improves the internal connectivity of materials and reduces micro-structure deterioration after high temperatures, particularly in high-performance concrete (Fan, Du, & Shi, 2020).
High-Performance Computing : High-Performance Computing (HPC) modeling and simulation techniques, along with big data analytics, are widely used in scientific disciplines for fundamental questions and new discoveries (Skordas, 2019).
Environmental Science : The combination of geothermal heat pumps and permeable pavement systems (PPS) with PPHPC can provide high and stable pollutant removal efficiency with good energy efficiency ratios (Tota-Maharaj, Grabowiecki, & Scholz, 2009).
Chemical Engineering : GHPC has superior adsorption performance for removing sodium diclofenac from aqueous solutions, making it suitable for treating wastewater containing pharmaceuticals and personal care products (Youssef et al., 2020).
Integrated Human Protein-Protein Interaction Networks : The IHP-PING tool utilizes Pphpc-based resources to generate integrated human protein-protein interaction networks, enhancing the coverage and confidence in protein-protein interaction (PPI) mapping (Mazandu et al., 2020).
Propiedades
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3/t41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSSRHTYLXAJFX-VQJSHJPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908531 | |
| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pphpc | |
CAS RN |
103625-33-8 | |
| Record name | 1-Palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Beyond its use in studying enzyme activity, are there other applications for PPHPC?
A: Yes, PPHPC, or more specifically, polypropylene fiber-reinforced high-performance concrete (PPHPC), finds applications in material science. Research has investigated the impact of high temperatures on the pore structure of PPHPC. [] Findings show that incorporating polypropylene fibers into high-performance concrete enhances its resistance to high temperatures, improving its overall structural integrity and durability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















